molecular formula C21H21N3O2 B13882582 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide CAS No. 125125-11-3

4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide

Cat. No.: B13882582
CAS No.: 125125-11-3
M. Wt: 347.4 g/mol
InChI Key: MVTVYHFGARENKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a benzamide core, and a pyridinyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine . The reaction is carried out in an ethanolic solution, where the sulfonyl chloride reacts with the amine to form the desired benzamide compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the purity and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzamide core allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide stands out due to its unique combination of a tert-butyl group, a benzamide core, and a pyridinyl moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

125125-11-3

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide

InChI

InChI=1S/C21H21N3O2/c1-21(2,3)16-8-6-15(7-9-16)20(25)24-17-10-11-19(23-13-17)26-18-5-4-12-22-14-18/h4-14H,1-3H3,(H,24,25)

InChI Key

MVTVYHFGARENKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC3=CN=CC=C3

solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.